4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one
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Description
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16BrN3O3 and its molecular weight is 474.314. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one' involves the synthesis of the oxadiazole ring, followed by the synthesis of the isoquinoline ring, and finally the coupling of the two rings to form the target compound.
Starting Materials
2-bromobenzoic acid, hydrazine hydrate, acetic anhydride, 3-methoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide, 2-nitrobenzaldehyde, sodium borohydride, sulfuric acid, phosphorus oxychloride, potassium carbonate, palladium on carbon, acetic acid, sodium hydroxide, chloroform, methanol
Reaction
Synthesis of 2-bromo-3-nitrobenzoic acid by reacting 2-bromobenzoic acid with nitric acid and sulfuric acid, Synthesis of 2-amino-3-bromo-5-nitrobenzoic acid by reducing 2-bromo-3-nitrobenzoic acid with sodium borohydride, Synthesis of 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 2-amino-3-bromo-5-nitrobenzoic acid with hydrazine hydrate and acetic anhydride, Synthesis of ethyl 2-(3-methoxyphenyl)isoquinoline-1-carboxylate by reacting 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, Synthesis of 2-(3-methoxyphenyl)isoquinoline-1-carboxylic acid by hydrolyzing ethyl 2-(3-methoxyphenyl)isoquinoline-1-carboxylate with potassium carbonate and sulfuric acid, Synthesis of 2-(3-methoxyphenyl)isoquinoline-1-carbaldehyde by reducing 2-(3-methoxyphenyl)isoquinoline-1-carboxylic acid with sodium borohydride, Synthesis of 2-(3-methoxyphenyl)isoquinolin-1(2H)-one by reacting 2-(3-methoxyphenyl)isoquinoline-1-carbaldehyde with phosphorus oxychloride and potassium carbonate, followed by reduction with palladium on carbon and hydrogen gas, Coupling of 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(3-methoxyphenyl)isoquinolin-1(2H)-one in the presence of acetic acid and sodium hydroxide to form the target compound '4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one'
properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALMZXKXAUESJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one |
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